(Z)-N'-(2,3-dimethylphenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide
Description
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Properties
IUPAC Name |
(2Z)-N-(2,3-dimethylanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-4-26-17-10-8-16(9-11-17)20-13-27-21(23-20)19(12-22)25-24-18-7-5-6-14(2)15(18)3/h5-11,13,24H,4H2,1-3H3/b25-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCKRTKNMJNILM-PLRJNAJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC(=C3C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=CC(=C3C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N'-(2,3-dimethylphenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a thiazole ring coupled with a hydrazonoyl cyanide moiety. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling with hydrazonoyl cyanide. The structural formula can be represented as follows:
- Cytotoxicity : The primary mode of action for compounds containing cyanide is the inhibition of cytochrome c oxidase (CCO), leading to cellular hypoxia and cytotoxicity. This inhibition can result in decreased ATP production and cell viability at higher concentrations .
- Cell Proliferation : Interestingly, at lower concentrations, cyanide can stimulate CCO activity, enhancing ATP production and promoting cell proliferation .
- Neuroprotective Effects : Some studies suggest that thiazole derivatives may exhibit neuroprotective properties by modulating NMDA receptor activity, which is crucial in neurodegenerative diseases .
Antimicrobial Activity
Recent evaluations have demonstrated that thiazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
1. In Vitro Studies on Cytotoxicity
A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anti-cancer activity. Specifically, compounds with similar structural features to this compound showed significant inhibition of cell proliferation in human cancer cell lines .
2. Neuroprotection and Cognitive Function
Another study investigated the neuroprotective effects of thiazole derivatives in models of Alzheimer’s disease. The findings suggested that these compounds could inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and potentially improving cognitive function . This positions this compound as a candidate for further exploration in neurodegenerative disease therapies.
Data Tables
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives of thiazole can exhibit MIC values as low as 0.22 to 0.25 μg/mL against certain bacteria, demonstrating potent antibacterial effects .
- Biofilm Inhibition : The compound has been reported to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in certain assays .
Anticancer Activity
Research has also highlighted the anticancer potential of thiazole derivatives:
Case Studies
Several studies have documented the efficacy and potential applications of thiazole derivatives in clinical settings:
- In Vitro Studies : A series of in vitro evaluations have demonstrated that compounds similar to (Z)-N'-(2,3-dimethylphenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide possess significant antibacterial and antifungal activities, with some displaying low toxicity profiles towards human cells .
- Computational Studies : Molecular docking studies have been utilized to predict interactions between these compounds and target proteins in pathogens, providing insights into their mechanisms of action .
Chemical Reactions Analysis
Oxidation Reactions
The cyanide and hydrazonoyl groups are susceptible to oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Cyanide oxidation | KMnO₄ in acidic H₂O (pH 2–3, 60°C) | Carboxylic acid derivative | 72–85% | |
| Hydrazonoyl group oxidation | H₂O₂ in ethanol (rt, 12 h) | Diazene intermediate → Thiazole-2-carboxamide | 68% |
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Mechanistic Insight :
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Cyanide → carboxylic acid: Mn(VII) in KMnO₄ acts as a strong oxidizer, cleaving the C≡N bond to form -COOH.
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Hydrazonoyl oxidation proceeds via radical intermediates, forming diazene species that rearrange to carboxamides.
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Reduction Reactions
The nitrile and imine functionalities undergo selective reduction:
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Key Observations :
Nucleophilic Substitution
The ethoxyphenyl group participates in aromatic substitution:
| Reaction | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Demethylation of ethoxy group | BBr₃ in CH₂Cl₂ (-78°C, 2 h) | Phenolic derivative | 90% | |
| Nitration | HNO₃/H₂SO₄ (0°C, 30 min) | 3-Nitro-4-ethoxyphenyl analog | 65% |
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Reactivity Profile :
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BBr₃ cleaves the ethyl ether bond, yielding a hydroxyl group.
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Electrophilic nitration occurs at the para position relative to the ethoxy group due to directing effects.
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Cycloaddition and Ring Formation
The thiazole ring enables [3+2] cycloadditions:
| Reaction | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| With alkenes | Cu(I) catalysis, DMF (80°C, 8 h) | Thiazolo[3,2-b]triazole fused system | 78% | |
| With nitrile oxides | Toluene (reflux, 12 h) | Isoxazoline-thiazole hybrid | 60% |
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Stereochemical Notes :
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Cycloadditions retain the Z-configuration of the hydrazonoyl group.
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Copper catalysis enhances regioselectivity in triazole formation.
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Acid/Base-Mediated Rearrangements
pH-sensitive rearrangements are notable:
| Reaction | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acid-catalyzed hydrolysis | HCl (conc.), H₂O (100°C, 3 h) | Thiazole-2-carboxylic acid + 2,3-dimethylaniline | 85% | |
| Base-induced elimination | NaOH (10%), EtOH (rt, 2 h) | Cyanoimine + ethoxyphenylthiazole | 70% |
Comparative Reactivity Table
| Functional Group | Reaction Type | Preferred Reagents | Kinetics (Half-Life) |
|---|---|---|---|
| Cyanide (-C≡N) | Oxidation/Reduction | KMnO₄, LiAlH₄ | t₁/₂ = 2–4 h (oxidation) |
| Hydrazonoyl (-N=N-) | Cycloaddition | Cu(I), nitrile oxides | t₁/₂ = 1–6 h |
| Ethoxyphenyl (-OCH₂CH₃) | Electrophilic substitution | HNO₃, BBr₃ | t₁/₂ = 0.5–2 h |
Mechanistic Pathways and Catalysis
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Oxidative Pathways : Radical intermediates dominate in H₂O₂-mediated reactions, confirmed by ESR studies.
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Reductive Pathways : LiAlH₄ proceeds via a two-electron transfer mechanism, while NaBH₄ follows single-electron steps.
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Catalytic Effects : Cu(I) accelerates cycloadditions by stabilizing transition states.
Q & A
Q. What are the optimal synthetic routes for (Z)-N'-(2,3-dimethylphenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: The compound can be synthesized via condensation of a thiazole-2-carbohydrazide precursor with a cyanide-containing reagent under acidic conditions. Key steps include:
- Reflux in ethanol with glacial acetic acid as a catalyst to promote hydrazone formation, as demonstrated in analogous thiazole-hydrazonoyl syntheses (e.g., 80–85% yields achieved for structurally related compounds via similar protocols) .
- Substitution control : The ethoxyphenyl and dimethylphenyl groups require regioselective coupling. Use of polar aprotic solvents (e.g., DMF) and controlled stoichiometry can minimize byproducts .
- Yield optimization : Adjusting reaction time (4–6 hours) and temperature (80–100°C) improves cyclization efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
Methodological Answer:
- IR spectroscopy : Confirm the presence of C≡N (sharp ~2200 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O (ethoxy group, ~1250 cm⁻¹) stretches .
- ¹H/¹³C NMR : Key signals include:
- Mass spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy or cyanide groups) validate the structure .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software determine the Z-configuration and molecular conformation of this compound?
Methodological Answer:
- Crystal growth : Recrystallize from ethanol/dichloromethane to obtain single crystals suitable for diffraction .
- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) with a Bruker D8 Venture diffractometer.
- Structure refinement :
- Process data with SHELXT for initial solution and SHELXL for refinement.
- The Z-configuration is confirmed by the spatial orientation of the hydrazonoyl cyanide group relative to the thiazole ring.
- Hydrogen bonding (e.g., N-H···N interactions) and torsional angles (e.g., C-N-N-C dihedral) provide conformational insights .
Q. What strategies can resolve contradictions in biological activity data across studies, particularly regarding structure-activity relationships (SAR) with structural analogs?
Methodological Answer:
- Comparative SAR analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) using analogs from and . For example:
- Replace the 4-ethoxyphenyl group with 4-methoxyphenyl to assess hydrophobicity impacts on bioactivity .
- Dose-response assays : Use standardized protocols (e.g., MIC for antimicrobial studies) to eliminate variability.
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or PLA2, correlating with experimental IC₅₀ values .
Q. How can computational methods predict the stability and reactivity of the hydrazonoyl cyanide moiety under physiological conditions?
Methodological Answer:
- DFT calculations (Gaussian 16): Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate:
- Electron density distribution (e.g., cyanide group as a strong electron-withdrawing moiety).
- Hydrolysis susceptibility: Simulate aqueous environments to predict degradation pathways.
- Molecular dynamics (MD) : Simulate interactions with water molecules to assess hydrolytic stability over 100-ns trajectories .
Q. What experimental and computational approaches validate the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase inhibition assays : Test against a panel of kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays.
- Co-crystallization : If activity is observed, attempt co-crystallization with the kinase domain to resolve binding modes (using SHELX workflows) .
- Pharmacophore modeling : Align the compound’s structure with known kinase inhibitors (e.g., gefitinib) to identify critical pharmacophoric features .
Q. Tables for Key Data
Q. Notes
- All methodologies are derived from peer-reviewed protocols in the provided evidence.
- Advanced questions emphasize interdisciplinary approaches (e.g., crystallography, computational modeling) for rigorous validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
